molecular formula C13H13BrClN B2762189 (S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride CAS No. 451503-30-3

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride

Cat. No.: B2762189
CAS No.: 451503-30-3
M. Wt: 298.61
InChI Key: SZWHELGYDLPWLM-ZOWNYOTGSA-N
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Scientific Research Applications

Biological Activity

(S)-(4-Bromophenyl)(phenyl)methanamine hydrochloride, an organic compound with the molecular formula C₁₃H₁₃BrClN, is recognized for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a phenyl group attached to a methanamine backbone , which contributes to its unique biological profile. The hydrochloride form enhances its solubility, making it suitable for various applications in research and therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects : Some studies suggest that the compound may have antidepressant properties, potentially through mechanisms involving serotonin uptake inhibition .
  • Antiproliferative Activity : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have shown significant activity against leukemia cell lines .
  • Interaction with Biological Targets : The compound's binding affinity to specific receptors and enzymes has been studied, contributing to its potential therapeutic applications.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into how modifications can affect activity:

Compound NameMolecular FormulaUnique Features
4-Bromobenzylamine hydrochlorideC₇H₉BrClNShorter carbon chain; used as a building block in organic synthesis.
(S)-(4-Bromophenyl)(phenyl)ethanamineC₁₄H₁₈BrClNEthane backbone; potential for differing biological activity.
4-BromodiphenylmethanolC₁₃H₁₁BrOContains an alcohol functional group; used in different chemical applications.

The presence of brominated and phenolic structures in this compound enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

  • Antidepressant Activity : A study focusing on the antidepressant derivatives of related compounds demonstrated that specific structural modifications could enhance serotonin uptake blocking activity, a key mechanism in treating depression .
  • Antiproliferative Studies : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the interactions of the compound with target proteins involved in cancer progression. These studies reveal potential binding sites and interaction energies that correlate with observed biological activities .

Properties

IUPAC Name

(S)-(4-bromophenyl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWHELGYDLPWLM-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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